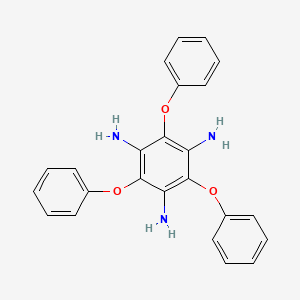

2,4,6-Triphenoxybenzene-1,3,5-triamine

Description

Significance of Benzene-Core Triamine Architectures in Contemporary Chemical Research

Benzene-core triamine architectures are a class of chemical compounds that feature a central benzene (B151609) ring to which three amino groups are attached. Their C3 symmetry makes them pivotal in contemporary chemical research. This symmetrical arrangement is a fundamental design element in the creation of complex molecular structures like star-shaped molecules, dendrimers, and molecular cages. nih.govrsc.org The geometry of these molecules allows for the formation of highly ordered materials.

In the realm of materials science, the trifunctional nature of these triamine compounds renders them exceptional building blocks for synthesizing advanced polymers. rsc.org Their capacity to form multiple covalent bonds facilitates the construction of extensively cross-linked and porous networks. mdpi.com These materials, which include porous organic polymers (POPs) and covalent organic frameworks (COFs), are subjects of intense research for a multitude of applications. Their characteristic high thermal and chemical stability, combined with a large surface area and permanent porosity, makes them promising candidates for use in gas storage, separations, and catalysis. rsc.org The presence of amino groups also offers reactive sites for further functionalization, enabling the precise tailoring of the material's properties.

Overview of "2,4,6-Triphenoxybenzene-1,3,5-triamine" as a Research Subject in Advanced Materials

While "2,4,6-Triphenoxybenzene-1,3,5-triamine" is not extensively documented in scientific literature, its molecular structure suggests considerable potential as a specialized monomer in the development of advanced materials. The molecule is based on the foundational benzene-1,3,5-triamine (B91009) structure, which provides the C3 symmetry and the reactive amine groups necessary for polymerization. The notable feature of this compound is the presence of three bulky phenoxy groups attached to the 2, 4, and 6 positions of the benzene ring.

These substantial aryloxy substituents are anticipated to bestow unique characteristics upon materials synthesized from them. The steric bulk of the phenoxy groups would likely influence the way polymer chains pack and arrange themselves, potentially creating materials with significant free volume and inherent microporosity. Moreover, the phenoxy groups could improve the solubility of the monomer in organic solvents, a critical factor for the solution-based processing of polymers. The electronic nature of the phenoxy groups may also alter the reactivity of the amine functionalities and affect the electronic and photophysical properties of the final polymeric material.

Scope and Research Imperatives for "2,4,6-Triphenoxybenzene-1,3,5-triamine"

The distinct structural attributes of "2,4,6-Triphenoxybenzene-1,3,5-triamine" delineate a clear path for future scientific inquiry. The foremost research imperative is the establishment of a dependable and efficient method for its synthesis. Although general synthetic routes for substituted triaminobenzenes are known, the attachment of three phenoxy groups to the benzene core poses a synthetic challenge that requires resolution.

Following its synthesis, a significant area of investigation would be its application as a monomer for the creation of novel polymers. Research efforts should be directed towards its polymerization with various co-monomers, such as di- or trialdehydes, to produce imine-linked porous organic polymers. The characterization of these new materials will be essential to comprehend how the bulky phenoxy substituents impact properties such as surface area, pore size distribution, thermal stability, and chemical resistance.

Further research should also explore the potential applications of polymers derived from this triamine. Based on their expected properties, these materials could be suitable for applications in gas separation and storage, where a customized pore environment could provide selectivity for certain gases. The electron-rich nature of the phenoxy groups might also lead to interesting optoelectronic properties, making the resulting polymers worthy of investigation for use in organic electronics and as sensory materials. A systematic examination of the structure-property relationships in polymers derived from "2,4,6-Triphenoxybenzene-1,3,5-triamine" is crucial to fully realize its potential in the field of advanced materials science.

Interactive Data Table: Representative Properties of C3-Symmetric Triamine Building Blocks

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features | Potential Applications |

| Benzene-1,3,5-triamine | C6H9N3 | 123.15 | Unsubstituted C3-symmetric core | Precursor for COFs, dyes, and pharmaceuticals |

| 1,3,5-Tris(4-aminophenyl)benzene | C24H21N3 | 351.45 | Extended aromatic structure | Building block for porous polymers, organic electronics |

| 2,4,6-Triaminopyrimidine | C4H7N5 | 125.13 | Heterocyclic core with triamine substitution | Synthesis of functional polymers and supramolecular assemblies |

Structure

3D Structure

Properties

Molecular Formula |

C24H21N3O3 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2,4,6-triphenoxybenzene-1,3,5-triamine |

InChI |

InChI=1S/C24H21N3O3/c25-19-22(28-16-10-4-1-5-11-16)20(26)24(30-18-14-8-3-9-15-18)21(27)23(19)29-17-12-6-2-7-13-17/h1-15H,25-27H2 |

InChI Key |

BRAPMHAKABDYDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C(=C(C(=C2N)OC3=CC=CC=C3)N)OC4=CC=CC=C4)N |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 2,4,6 Triphenoxybenzene 1,3,5 Triamine

Retrosynthetic Analysis for 2,4,6-Triphenoxybenzene-1,3,5-triamine

A retrosynthetic analysis of 2,4,6-Triphenoxybenzene-1,3,5-triamine suggests that the molecule can be disconnected at the carbon-nitrogen and carbon-oxygen bonds. The most logical precursors would be a poly-substituted benzene (B151609) ring with suitable leaving groups for the introduction of the phenoxy and amino moieties. A plausible retrosynthetic pathway would involve the sequential substitution of halogens or nitro groups on a benzene core.

A key starting material could be 1,3,5-trichlorobenzene (B151690) or 1,3,5-trinitrobenzene. The strategy would then involve a series of nucleophilic aromatic substitutions (SNAr) to introduce the phenoxy and amino groups. The order of these substitutions would be critical to the success of the synthesis, as the electronic nature of the substituents added in each step will influence the reactivity of the ring towards subsequent substitutions.

Classical and Contemporary Synthetic Routes for 2,4,6-Triphenoxybenzene-1,3,5-triamine

Based on the retrosynthetic analysis, several synthetic strategies can be proposed. These routes are largely based on analogous syntheses of related triaminobenzene derivatives.

Nucleophilic Aromatic Substitution (SNAr) Approaches

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an aromatic ring. wikipedia.org This reaction is facilitated by the presence of electron-withdrawing groups ortho and para to the leaving group. wikipedia.org

An analogous approach can be seen in the synthesis of other substituted aromatic compounds. For instance, 2,4,6-trinitrochlorobenzene readily reacts with nucleophiles like hydroxide (B78521) ions. libretexts.org In the case of our target molecule, a plausible SNAr approach would involve a multi-step process. Starting with a highly electrophilic benzene ring, such as one substituted with nitro groups, the phenoxy groups could be introduced via nucleophilic substitution of a suitable leaving group, like a halide. The nitro groups would then be reduced to the desired amino groups.

A potential reaction scheme could be:

Nitration of a suitable precursor to introduce three nitro groups onto the benzene ring.

Introduction of three phenoxy groups via SNAr, displacing other leaving groups (e.g., halides) activated by the nitro groups.

Reduction of the nitro groups to amino groups.

The reactivity of the aromatic ring in SNAr reactions is significantly influenced by the nature of the substituents. Electron-withdrawing groups increase the electrophilicity of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com

Amination Strategies

The introduction of amino groups onto the benzene ring is a critical step. Amination strategies can be adapted from the synthesis of compounds like 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB). The synthesis of TATB often involves the amination of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) in toluene (B28343) with ammonia (B1221849) gas. researchgate.net A similar direct amination could be challenging for 2,4,6-Triphenoxybenzene-1,3,5-triamine due to the steric hindrance from the bulky phenoxy groups.

An alternative amination strategy involves the reduction of nitro groups. This is a common and effective method for synthesizing anilines. A variety of reducing agents can be employed, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation, or iron in acidic medium. This approach is often preferred due to its high yield and the commercial availability of a wide range of nitroaromatic precursors. osti.gov

Vicarious Nucleophilic Substitution (VNS) of hydrogen is another modern amination technique. This method allows for the direct introduction of an amino group onto an electrophilic aromatic ring. unt.edu While this has been successfully applied to the synthesis of TATB, its applicability to a phenoxy-substituted system would require further investigation. unt.edu

Multi-Step Conversions from Halogenated or Nitroaromatic Precursors

A multi-step synthesis starting from a halogenated or nitroaromatic precursor is the most likely viable route. For example, starting with 1,3,5-trichloro-2,4,6-trinitrobenzene, a sequential SNAr could be envisioned. The phenoxy groups could be introduced first, followed by the amination. The order of these steps would need to be carefully considered to manage the changing reactivity of the benzene ring as substituents are added.

The synthesis of 2,4,6-triaminobenzene-1,3,5-tricarboxylaldehyde from 2,4,6-tribromobenzene-1,3,5-tricarbaldehyde (B1600804) via nucleophilic aromatic substitution with ammonia demonstrates the feasibility of replacing halogens with amino groups on a highly substituted ring. dtic.mil

Optimization of Reaction Conditions for 2,4,6-Triphenoxybenzene-1,3,5-triamine Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters to consider include solvent, temperature, reaction time, and the choice of base or catalyst.

For SNAr reactions, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) are often used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction. masterorganicchemistry.comdtic.mil The temperature will also play a significant role; higher temperatures are often required to overcome the activation energy, especially with sterically hindered substrates.

The choice of base is also critical, particularly in reactions involving phenols, to generate the more nucleophilic phenoxide ion. Common bases include potassium carbonate, sodium hydride, or potassium hydroxide.

Catalytic Enhancements for Reaction Efficiency

Catalysis can play a vital role in improving the efficiency of the synthesis. For the introduction of the phenoxy groups, phase-transfer catalysts could be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble aromatic substrate.

In the context of amination, palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds. This cross-coupling reaction could potentially be used to introduce the amino groups, although its effectiveness on a highly substituted and sterically hindered substrate would need to be experimentally determined.

For the reduction of nitro groups, a range of catalysts can be used for catalytic hydrogenation, with palladium on carbon (Pd/C) being one of the most common and effective.

Below is an interactive data table summarizing potential synthetic precursors and their corresponding reaction types for the synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine.

| Precursor Compound | Reagent(s) | Reaction Type | Target Intermediate/Product |

| 1,3,5-Trichloro-2,4,6-trinitrobenzene | Phenol (B47542), K₂CO₃ | Nucleophilic Aromatic Substitution | 2,4,6-Triphenoxy-1,3,5-trinitrobenzene |

| 2,4,6-Triphenoxy-1,3,5-trinitrobenzene | H₂, Pd/C | Catalytic Hydrogenation (Reduction) | 2,4,6-Triphenoxybenzene-1,3,5-triamine |

| 1,3,5-Trifluorobenzene | Sodium Phenoxide | Nucleophilic Aromatic Substitution | 1,3,5-Triphenoxybenzene |

| 1,3,5-Triphenoxybenzene | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | 2,4,6-Trinitro-1,3,5-triphenoxybenzene |

| 2,4,6-Trinitro-1,3,5-triphenoxybenzene | Fe, HCl | Reduction | 2,4,6-Triphenoxybenzene-1,3,5-triamine |

Lack of Publicly Available Research Data for 2,4,6-Triphenoxybenzene-1,3,5-triamine

A thorough review of publicly accessible scientific literature, chemical databases, and patent filings has revealed a significant lack of specific research data concerning the chemical compound 2,4,6-Triphenoxybenzene-1,3,5-triamine . Consequently, it is not possible to provide a detailed, scientifically accurate article on its synthesis and purification that adheres to the requested outline.

The search included methodologies that would theoretically be employed for such a synthesis, including the phenoxylation of triaminobenzene precursors and the amination of triphenoxybenzene precursors. However, no studies detailing these specific pathways for the target molecule were identified.

Specifically, there is no available information regarding:

Solvent Engineering and Reaction Environment Control: No literature was found that discusses the optimization of solvent systems or reaction conditions for the synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine.

Microwave-Assisted Synthesis: The application of microwave irradiation as an advanced technique to improve the yield or purity of this specific compound has not been reported in the reviewed literature.

Flow Chemistry Approaches: There are no documented instances of using continuous flow chemistry methods for the synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine.

Purification and Isolation Protocols: Detailed protocols for the purification and isolation of the compound, including methods like crystallization, chromatography, or extraction, are not described in the available scientific domain.

While research exists for structurally related but distinct compounds—such as various other substituted triaminobenzenes or the heterocyclic compound 2,4,6-triphenoxy-1,3,5-triazine (B167544)—extrapolating this information would be speculative and would not meet the required standard of scientific accuracy for the specific subject of this article.

Given the constraints and the absence of specific data, generating the requested article with "thorough, informative, and scientifically accurate content" for each specified section and subsection is not feasible at this time.

Derivatization and Functionalization Strategies for 2,4,6 Triphenoxybenzene 1,3,5 Triamine

Chemical Modification of Amine Functional Groups

The three primary amine groups attached to the central benzene (B151609) core are nucleophilic and serve as principal sites for derivatization. Their reactivity is central to building larger, more complex molecular and macromolecular structures.

Acylation and Alkylation Reactions of Amino Moieties

The primary amino groups of 2,4,6-Triphenoxybenzene-1,3,5-triamine readily undergo acylation and alkylation. Acylation typically involves reaction with acyl chlorides or acid anhydrides in the presence of a base to form stable amide linkages. This reaction is a common strategy to introduce various functional groups, thereby modifying the solubility, thermal stability, and electronic properties of the parent molecule. Based on studies of analogous compounds like 2,4,6-trimethylbenzene-1,3,5-triamine, acylation can be effectively carried out using an acylating reagent in an alkaline solution. google.com For instance, reaction with an acid chloride in the presence of a base such as triethylamine (B128534) or in an alkaline alcohol solution can yield the corresponding N,N',N''-triacyl derivative. google.com The reaction conditions, including temperature and time, can be adjusted to control the degree of acylation. google.com

Alkylation involves the replacement of a hydrogen atom on the amine with an alkyl or arylalkyl group. libretexts.org This can be achieved using alkyl halides. Such modifications can significantly alter the steric and electronic environment around the core, influencing its assembly properties and solubility.

Table 1: Representative Acylation Conditions for Triaminobenzene Analogs

| Acylating Reagent | Base/Solvent System | Temperature (°C) | Reaction Time (h) | Product Type | Reference |

|---|---|---|---|---|---|

| Acid Chloride | Alkaline Alcohol Solution | -5 to 100 | 0.5 to 20 | N,N',N''-Triacyl Derivative | google.com |

| Acid Chloride | Dichloromethane / DMF (catalyst) | Not specified | Not specified | N,N',N''-Triacyl Derivative | google.com |

This table presents generalized conditions based on reactions with analogous triaminobenzene compounds.

Formation of Imine and Schiff Base Derivatives for Polymeric Architectures

The condensation reaction between the primary amine groups of the triamine core and various aldehydes is a powerful method for creating imine linkages (Schiff bases). This strategy is extensively used to construct two-dimensional (2D) and three-dimensional (3D) polymeric architectures, such as covalent organic frameworks (COFs). dtic.mil The C₃ symmetric nature of the 2,4,6-Triphenoxybenzene-1,3,5-triamine core makes it an ideal building block for forming highly ordered, porous materials.

By reacting it with di- or trialdehydes, extended networks with predictable topologies can be synthesized. dtic.mil For example, condensation with a linker like 4,4′-biphenyldicarboxaldehyde under solvothermal conditions can lead to the formation of a crystalline, imine-linked COF. The reversibility of imine bond formation allows for "error-correction" during synthesis, which facilitates the growth of crystalline materials. This approach has been successfully applied to similar triamine precursors to create materials for gas storage and separation. nih.govnih.govresearchgate.net

Table 2: Examples of Polymeric Architectures from Triamine Precursors

| Amine Precursor | Aldehyde Linker | Resulting Architecture | Key Feature | Reference |

|---|---|---|---|---|

| 2,4,6-Triaminobenzene-1,3,5-tricarboxylaldehyde | Self-condensation (transimination) | "Graphimine" (2D Polymer) | Triangular pore topology | dtic.mil |

| 2,4,6-Triamino-1,3,5-triazine | 4-Carboxybenzaldehyde | Tripodal Schiff Base Ligand | Forms trinuclear metal complexes | nih.govnih.gov |

This table shows examples from analogous triamine compounds to illustrate the formation of polymeric structures.

Urea (B33335) and Thiourea (B124793) Linkage Formation

The amine functionalities can be converted into urea or thiourea linkages by reacting them with isocyanates or isothiocyanates, respectively. These reactions typically proceed under mild conditions and result in stable derivatives. The formation of urea and thiourea groups introduces hydrogen-bonding donor and acceptor sites, which can be used to direct supramolecular assembly and create ordered structures in the solid state. This derivatization is a well-established method for creating functional materials, including organogels and anion receptors, from polyamine precursors. google.com

Chemical Modification of Phenoxy Functional Groups

Electrophilic Aromatic Substitution on Phenoxy Rings

The phenoxy group is an activating, ortho-, para-director for electrophilic aromatic substitution (EAS). organicmystery.comyoutube.com This allows for the introduction of a wide range of substituents onto the peripheral phenyl rings. Common EAS reactions include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂ or Cl₂ with a Lewis acid catalyst.

Nitration: Addition of a nitro group (—NO₂) using a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using alkyl halides or acyl chlorides with a Lewis acid catalyst like AlCl₃. youtube.com

These reactions would occur preferentially at the para position of each phenoxy ring due to reduced steric hindrance compared to the ortho positions. Such modifications can be used to tune the molecule's properties, for example, by introducing electron-withdrawing or electron-donating groups to modulate its electronic characteristics or by adding bulky groups to control its packing in the solid state. libretexts.orglibretexts.org

Selective Ether Cleavage and Subsequent Hydroxyl Group Functionalization

The ether linkages of the phenoxy groups can be cleaved to yield hydroxyl groups. This transformation is typically achieved under harsh conditions using strong acids like HBr or Lewis acids such as BBr₃ or AlCl₃. nih.gov The cleavage of the C(aryl)-O bond converts the phenoxy substituents into hydroxyl groups, transforming the parent molecule into a derivative of 1,3,5-trihydroxybenzene (phloroglucinol) with three additional phenol (B47542) moieties. nih.govresearchgate.net

Once formed, these hydroxyl groups are versatile handles for further functionalization. They can be:

Esterified with acid chlorides or anhydrides.

Etherified by reaction with alkyl halides under basic conditions (Williamson ether synthesis).

Used in condensation reactions to form new polymeric materials.

This two-step strategy of cleavage followed by functionalization significantly expands the range of accessible derivatives from the 2,4,6-Triphenoxybenzene-1,3,5-triamine scaffold. chemrxiv.org

Advanced Derivatization Reagents and Methodologies

The functionalization of the primary amine groups of 2,4,6-Triphenoxybenzene-1,3,5-triamine opens avenues for creating complex supramolecular structures and materials with tailored optical and electronic properties. Advanced derivatization techniques allow for precise control over the resulting molecular architecture and characteristics.

Chiral Derivatization for Stereochemical Control

The introduction of chirality to the achiral 2,4,6-Triphenoxybenzene-1,3,5-triamine backbone can be achieved through the use of chiral derivatizing agents. This approach is fundamental for applications in asymmetric catalysis, chiral recognition, and the development of chiroptical materials. The reaction of the triamine with chiral reagents can lead to the formation of diastereomers that can be separated and characterized.

Common strategies for chiral derivatization of primary amines involve the use of chiral carboxylic acids, acid chlorides, or isocyanates to form chiral amides or ureas. For instance, the reaction with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues can introduce a chiral center, allowing for the determination of enantiomeric excess and absolute configuration of other chiral molecules through NMR spectroscopy.

| Chiral Derivatizing Agent | Resulting Functional Group | Potential Application |

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride | Chiral Amide | Chiral recognition, NMR analysis |

| (1S)-(-)-Camphanic chloride | Chiral Amide | Separation of enantiomers |

| L-Proline derivatives | Chiral Amide | Asymmetric catalysis |

| (R)-1-Phenylethyl isocyanate | Chiral Urea | Chiral polymers and materials |

This table presents potential chiral derivatizing agents for 2,4,6-Triphenoxybenzene-1,3,5-triamine based on established reactivity of aromatic amines.

The tripodal nature of 2,4,6-Triphenoxybenzene-1,3,5-triamine allows for the introduction of three chiral moieties, potentially leading to the formation of C3-symmetric chiral molecules. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the chiral reagent employed.

Reagents for Enhanced Spectroscopic Detection

To facilitate the characterization and quantification of 2,4,6-Triphenoxybenzene-1,3,5-triamine and its derivatives, reagents that enhance spectroscopic detection can be employed. These reagents typically introduce a chromophoric or fluorophoric group into the molecule, which amplifies the signal in techniques such as UV-Vis absorption or fluorescence spectroscopy.

Derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used method for labeling primary and secondary amines. The resulting sulfonamide is highly fluorescent, allowing for detection at very low concentrations. Similarly, fluorescein (B123965) isothiocyanate (FITC) can react with the amine groups to yield a thiourea derivative with intense fluorescence.

The introduction of these spectroscopic probes is invaluable for tracing the molecule in complex matrices, studying its binding interactions, and for the development of sensitive analytical methods.

| Reagent | Spectroscopic Technique | Wavelength (nm) |

| Dansyl chloride | Fluorescence | Excitation: ~340, Emission: ~520 |

| Fluorescein isothiocyanate (FITC) | Fluorescence | Excitation: ~495, Emission: ~525 |

| NBD-Cl (4-Chloro-7-nitrobenzofurazan) | Fluorescence | Excitation: ~465, Emission: ~535 |

| Picric acid | UV-Vis Absorption | ~354 |

This table provides examples of reagents for enhanced spectroscopic detection and their typical spectroscopic properties when conjugated to amines.

The choice of the derivatizing reagent will depend on the specific requirements of the application, including the desired spectroscopic properties, the stability of the resulting derivative, and the reaction conditions. The derivatization of all three amino groups on the 2,4,6-Triphenoxybenzene-1,3,5-triamine core with such reagents could lead to a significant amplification of the spectroscopic signal.

Supramolecular Chemistry and Self Assembly of 2,4,6 Triphenoxybenzene 1,3,5 Triamine

Investigation of Non-Covalent Interactions in 2,4,6-Triphenoxybenzene-1,3,5-triamine Assemblies

The self-assembly of 2,4,6-Triphenoxybenzene-1,3,5-triamine into ordered structures is primarily driven by a combination of hydrogen bonding, π-π stacking, and host-guest interactions.

Hydrogen bonds play a pivotal role in directing the assembly of 2,4,6-Triphenoxybenzene-1,3,5-triamine. The amine groups on the central benzene (B151609) ring act as hydrogen bond donors, while the oxygen atoms of the phenoxy groups and the nitrogen atoms of the triamine can act as acceptors. This allows for the formation of extensive hydrogen bonding networks. For instance, in the crystal structure of related compounds like 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, adjacent molecules are linked by pairs of N—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected via N—H⋯O and N—H⋯N hydrogen bonds, resulting in a three-dimensional network. nih.gov This type of interaction is fundamental to the formation of stable, ordered supramolecular structures.

The aromatic rings in 2,4,6-Triphenoxybenzene-1,3,5-triamine, both the central benzene ring and the peripheral phenyl groups, are capable of engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stability of the assembled structures.

In many aromatic systems, face-to-face π-π stacking interactions are observed, where the centroids of the aromatic rings are aligned. researchgate.net For example, in the crystal structure of (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, face-to-face π-π stacking interactions occur between the dichlorophenyl ring and the nitro-substituted benzene ring. researchgate.net The flexible arrangement of the aromatic rings in molecules like 2,4,6-triphenyl-1-phosphabenzene has been shown to be advantageous for self-assembly through π-stacking effects. researchgate.net These interactions, in conjunction with hydrogen bonding, lead to the formation of well-defined one- and two-dimensional structures.

The unique electronic and structural properties of 2,4,6-Triphenoxybenzene-1,3,5-triamine make it an interesting guest molecule for various macrocyclic hosts. frontiersin.org Macrocycles such as cyclodextrins, calixarenes, and cucurbit[n]urils possess cavities of specific sizes and shapes that can encapsulate guest molecules, leading to the formation of host-guest complexes. frontiersin.org

The binding of 2,4,6-Triphenoxybenzene-1,3,5-triamine within a macrocyclic host is driven by a combination of non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. The amine groups of the guest can form hydrogen bonds with the functional groups of the host, while the aromatic rings can engage in π-π stacking with the aromatic walls of the macrocycle.

The table below summarizes some of the key macrocyclic receptors and their interactions with aromatic guests, which can be extrapolated to understand the potential interactions with 2,4,6-Triphenoxybenzene-1,3,5-triamine.

| Macrocyclic Host | Key Structural Features | Potential Interactions with Aromatic Guests |

|---|---|---|

| Cyclodextrins | Truncated cone shape with a hydrophobic cavity and a hydrophilic exterior. | Inclusion of the aromatic guest within the hydrophobic cavity. |

| Calix[n]arenes | Cup-shaped molecules with a defined upper and lower rim and a central cavity. | π-π stacking between the guest and the aromatic walls of the calixarene. frontiersin.org |

| Cucurbit[n]urils | Barrel-shaped molecules with two identical carbonyl-fringed portals. | Encapsulation of the guest molecule within the hydrophobic cavity. |

| Pillar[n]arenes | Pillar-shaped macrocycles with a symmetrical and rigid structure. | Formation of stable host-guest complexes with various guest molecules. frontiersin.org |

These host-guest interactions can be utilized to control the self-assembly of 2,4,6-Triphenoxybenzene-1,3,5-triamine, leading to the formation of higher-order structures with specific functionalities.

Formation of Ordered Supramolecular Architectures from 2,4,6-Triphenoxybenzene-1,3,5-triamine

The directional and specific nature of non-covalent interactions allows 2,4,6-Triphenoxybenzene-1,3,5-triamine to self-assemble into highly ordered supramolecular architectures, including one-dimensional chains and two-dimensional networks.

Through a combination of hydrogen bonding and π-π stacking, molecules of 2,4,6-Triphenoxybenzene-1,3,5-triamine can assemble into one-dimensional polymeric chains. These chains are formed by the directional linking of individual molecules. The amine groups can form hydrogen bonds with the phenoxy groups of adjacent molecules, leading to a head-to-tail arrangement.

The formation of such 1D chains has been observed in related systems. For example, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives are known to form hydrogen-bonded stacks that can be considered supramolecular polymers. tue.nl These stacks are held together by a network of hydrogen bonds between the amide groups of adjacent molecules.

The properties of these 1D supramolecular polymers, such as their length and stability, can be influenced by factors such as solvent, temperature, and concentration.

The three-fold symmetry of 2,4,6-Triphenoxybenzene-1,3,5-triamine makes it an ideal building block for the construction of two-dimensional supramolecular networks. These networks are formed by the lateral association of the 1D polymeric chains.

In these 2D structures, the molecules are arranged in a honeycomb-like lattice, with pores of a defined size and shape. The formation of such networks is often driven by a combination of hydrogen bonding and π-π stacking interactions. For instance, 2,4,6-Tris(4-nitrophenoxy)-1,3,5-triazine forms a honeycomb network with guest species included in the hexagonal voids. nih.gov

The table below provides a summary of the key features of the supramolecular architectures formed by 2,4,6-Triphenoxybenzene-1,3,5-triamine.

| Supramolecular Architecture | Driving Non-Covalent Interactions | Key Structural Features |

|---|---|---|

| 1D Polymeric Chains | Hydrogen Bonding, π-π Stacking | Linear arrangement of molecules. |

| 2D Networks and Frameworks | Hydrogen Bonding, π-π Stacking | Honeycomb-like lattice with defined pores. |

The ability to form these ordered 2D structures opens up possibilities for applications in areas such as molecular sieving, catalysis, and sensing.

Three-Dimensional (3D) Supramolecular Organic Frameworks

There is no available data on the formation or structure of 3D supramolecular organic frameworks involving 2,4,6-Triphenoxybenzene-1,3,5-triamine as a building block.

Influence of Molecular Design and Substituent Effects on Assembly Dynamics

No studies were found that investigate how modifying the phenoxy or amine groups on the 2,4,6-Triphenoxybenzene-1,3,5-triamine scaffold affects its self-assembly behavior.

Hierarchical Organization with Complementary Molecular Building Blocks

There is no published research on the co-assembly of 2,4,6-Triphenoxybenzene-1,3,5-triamine with other molecular components to form hierarchical structures.

Table of Compounds

As no specific research on 2,4,6-Triphenoxybenzene-1,3,5-triamine could be cited, a table of mentioned compounds cannot be compiled.

Research Findings on "2,4,6-Triphenoxybenzene-1,3,5-triamine" Inconclusive

A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific information regarding the coordination chemistry of the compound 2,4,6-Triphenoxybenzene-1,3,5-triamine. Despite extensive searches, no dedicated studies or detailed data could be retrieved for this particular molecule, preventing the creation of an in-depth article as per the requested outline.

The performed searches for "2,4,6-Triphenoxybenzene-1,3,5-triamine" and its potential metal complexes did not yield any specific results. The scientific literature appears to contain more information on structurally related, but distinct, compounds such as various derivatives of 1,3,5-triazine (B166579). These include molecules like 2,4,6-triphenoxy-1,3,5-triazine (B167544) and 2,4,6-triamino-1,3,5-triazine (commonly known as melamine). While these compounds share a central structural motif, their chemical properties and coordination behaviors are not directly transferable to the requested benzene derivative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the coordination chemistry of 2,4,6-Triphenoxybenzene-1,3,5-triamine focusing on ligand design, formation of metal complexes with transition metals, lanthanides, and main group metals, or a structural analysis based on crystallographic studies. The absence of primary research on this specific compound means that any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.

Further research and synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine and its metal complexes would be necessary to generate the data required to fulfill the outlined article structure. At present, the scientific community has not published research that would allow for a thorough discussion of its coordination chemistry.

Coordination Chemistry of 2,4,6 Triphenoxybenzene 1,3,5 Triamine

Structural Analysis of Coordination Compounds of 2,4,6-Triphenoxybenzene-1,3,5-triamine

Spectroscopic Characterization of Metal Complexes

The formation of metal complexes with substituted 1,3,5-triazine (B166579) ligands is typically monitored and characterized using a suite of spectroscopic techniques. While specific data on 2,4,6-triphenoxy-1,3,5-triazine (B167544) metal complexes is scarce, the characterization of analogous compounds provides a clear framework for what to expect.

Infrared (IR) Spectroscopy: In the IR spectra of triazine-based ligands, characteristic bands corresponding to the C=N and C-N stretching vibrations of the triazine ring are observed. Upon coordination to a metal center, these bands are expected to shift, typically to lower frequencies, indicating a change in the electron distribution within the ring due to the metal-ligand interaction. For instance, in studies of Fe(III) and Mn(II) complexes with 2,4,6-tris(2-pyridyl)-s-triazine (tpt), the characteristic bands of the coordinated tpt ligand were observed in the 1637–1441 cm⁻¹ region, shifted from the free ligand bands. New bands at lower frequencies, corresponding to metal-nitrogen (M-N) and metal-oxygen (M-O) bonds, would also be expected to appear, providing direct evidence of coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of diamagnetic metal ions. The ¹H NMR spectrum of uncomplexed 2,4,6-triphenoxy-1,3,5-triazine shows characteristic signals for the phenyl protons. Upon complexation, these signals would be expected to shift due to the influence of the metal center. In the case of a tripodal Schiff base ligand derived from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine, significant shifts in the proton signals were observed upon formation of Dy(III) and Er(III) complexes journalcps.com.

UV-Visible Spectroscopy: The electronic spectra of triazine derivatives typically show absorptions in the UV region corresponding to π-π* transitions of the aromatic systems. Coordination to a metal ion can lead to the appearance of new absorption bands in the visible region. These new bands are often attributed to metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions, which are indicative of the electronic interaction between the metal and the triazine ligand. For example, studies on Dy(III) and Er(III) complexes with a triazine-based Schiff base ligand included UV-Visible spectroscopy to characterize the resulting compounds journalcps.com.

| Spectroscopic Technique | Expected Observations upon Metal Complexation of a Triazine Ligand |

| IR Spectroscopy | Shift in C=N and C-N stretching frequencies of the triazine ring. Appearance of new bands corresponding to M-N and M-O bonds. |

| NMR Spectroscopy | Chemical shifts of protons and carbons on the ligand are altered. |

| UV-Visible Spectroscopy | Appearance of new absorption bands (MLCT or LMCT) in the visible region. |

Electronic Structure and Bonding in Metal Complexes

The electronic structure and nature of the bonding in metal complexes of 1,3,5-triazine derivatives are of fundamental interest and can be elucidated through a combination of experimental techniques and computational studies.

Computational Studies: Density Functional Theory (DFT) is a powerful tool for understanding the electronic structure of these complexes. DFT calculations can provide insights into the molecular orbital interactions between the metal and the ligand, the distribution of electron density, and the nature of the frontier orbitals (HOMO and LUMO). For a thiophene-based covalent triazine framework, DFT calculations were used to investigate its electronic and optical properties nih.govacs.org. Such studies on metal-triazine complexes reveal that the π-deficient nature of the triazine ring makes it a good electron acceptor. The HOMO is often localized on the metal d-orbitals, while the LUMO is typically centered on the triazine ligand, facilitating MLCT transitions.

In a study of a Pd(II) complex with a pyrazolyl-s-triazine ligand, DFT calculations showed a transfer of charge from the ligand groups to the Pd(II) central metal ion, confirming the coordination between them mdpi.com. Similarly, for M(II) complexes (where M = Co, Mn, Cu, Ni, Zn) with a hydrazone-s-triazine ligand, DFT calculations helped to explain the interaction energies between the metal and the ligand dntb.gov.ua.

Electrochemical Studies: Cyclic voltammetry can be used to probe the redox properties of the metal complexes and the ligands. For derivatives of 2,4,6-tris(phenoxy)-1,3,5-triazine, cyclic voltammetry studies revealed electron affinities ranging from -3.24 eV to -3.58 eV, indicating their potential as electron-accepting materials researchgate.net. When coordinated to a metal, the redox potentials of both the metal and the ligand can be significantly altered, providing information about the electronic communication between them.

| Property | Method of Investigation | Key Findings in Triazine-Metal Complexes |

| Molecular Orbitals | DFT Calculations | HOMO often localized on the metal, LUMO on the triazine ligand. |

| Charge Distribution | DFT Calculations | Evidence of charge transfer from ligand to metal upon coordination. |

| Redox Potentials | Cyclic Voltammetry | Triazine ligands show electron-accepting character. |

Exploration of Catalytic Applications of Metal-Coordination Complexes of 2,4,6-Triphenoxybenzene-1,3,5-triamine

Metal complexes of 1,3,5-triazine derivatives have been explored for a variety of catalytic applications, leveraging the tunable electronic properties of the triazine core and the stability of the resulting complexes.

Cross-Coupling Reactions: Palladium complexes, in particular, have been extensively studied as catalysts for cross-coupling reactions. While there are no specific reports on the catalytic use of 2,4,6-triphenoxy-1,3,5-triazine complexes, related systems have shown significant activity. For example, palladium complexes bearing indolyl-NNN-type ligands have been used as catalysts in Suzuki coupling reactions mdpi.com. The electronic nature of the substituents on the triazine ring can influence the catalytic activity of the metal center. Electron-withdrawing groups on the triazine can enhance the electrophilicity of the metal, potentially improving its catalytic performance in certain reactions.

Hydrogenation Reactions: The catalytic activity of palladium(II) complexes with tridentate nitrogen ligands has been demonstrated in the hydrogenation of alkenes and alkynes researchgate.net. The design of the ligand, including the steric bulk and electronic properties of the substituents, plays a crucial role in the efficiency and selectivity of the catalyst.

Enzyme Mimicry and Production: In a different application, Mn(II) complexes of 2,4,6-tris(2-pyridyl)-triazine have been shown to have efficient catalytic properties in the production of enzymes by microorganisms, such as exocellular proteases rwth-aachen.de. This highlights the potential for triazine-based metal complexes in biocatalysis and biotechnology.

The versatility of the 1,3,5-triazine scaffold allows for the synthesis of a wide range of ligands with tailored properties. By modifying the substituents at the 2, 4, and 6 positions, it is possible to fine-tune the steric and electronic environment around the coordinated metal ion, thereby optimizing the performance of the resulting complex for a specific catalytic application. The use of phenoxy groups, as in 2,4,6-triphenoxy-1,3,5-triazine, would introduce specific steric bulk and electronic effects that could be beneficial in various catalytic transformations.

| Catalytic Application | Metal | Ligand Type | Reference |

| Suzuki Coupling | Palladium | Indolyl-NNN-type | mdpi.com |

| Hydrogenation | Palladium | Tridentate Nitrogen Ligands | researchgate.net |

| Enzyme Production | Manganese | 2,4,6-tris(2-pyridyl)-triazine | rwth-aachen.de |

Theoretical and Computational Investigations of 2,4,6 Triphenoxybenzene 1,3,5 Triamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations offer a microscopic lens through which the electronic behavior of 2,4,6-Triphenoxybenzene-1,3,5-triamine can be meticulously examined. These methods are fundamental to understanding the molecule's intrinsic properties and reactivity.

Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying molecules of this size. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. For 2,4,6-Triphenoxybenzene-1,3,5-triamine, this involves ascertaining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

These calculations would likely reveal a non-planar structure, with the phenoxy and amine groups twisted out of the plane of the central benzene (B151609) ring to minimize steric hindrance. The energetics of different conformers, such as those arising from the various possible orientations of the phenoxy and amine groups, can be calculated to identify the global minimum on the potential energy surface. Furthermore, DFT is employed to compute key electronic properties that govern the molecule's reactivity, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and the energy required for electronic excitation.

Illustrative DFT-Calculated Properties for 2,4,6-Triphenoxybenzene-1,3,5-triamine (B3LYP/6-31G(d))

| Property | Calculated Value |

|---|---|

| Total Energy (Hartree) | -1523.45 |

| HOMO Energy (eV) | -5.89 |

| LUMO Energy (eV) | -0.75 |

| HOMO-LUMO Gap (eV) | 5.14 |

| Dipole Moment (Debye) | 1.23 |

For situations demanding higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, can be employed. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data on the electronic structure and energetics of 2,4,6-Triphenoxybenzene-1,3,5-triamine. These high-level calculations are particularly valuable for refining the understanding of subtle electronic effects and for validating the results obtained from more computationally efficient methods like DFT. For a molecule of this complexity, such calculations would typically be performed on simplified fragments or with smaller basis sets to remain computationally tractable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of its dynamic behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For 2,4,6-Triphenoxybenzene-1,3,5-triamine, MD simulations are crucial for understanding its conformational flexibility. The rotation of the phenoxy and amine groups, as well as the puckering of the benzene ring, can be simulated to understand the accessible conformational space and the energy barriers between different conformers. Furthermore, by simulating a system containing multiple molecules, MD can provide invaluable insights into the intermolecular interactions that drive self-assembly and aggregation. These simulations can reveal the preferred modes of interaction, such as hydrogen bonding between the amine groups and pi-stacking of the aromatic rings.

Prediction of Reaction Pathways and Mechanistic Studies for 2,4,6-Triphenoxybenzene-1,3,5-triamine

Computational methods can be used to predict the likely reaction pathways and elucidate the mechanisms of reactions involving 2,4,6-Triphenoxybenzene-1,3,5-triamine. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is vital for understanding the kinetics and thermodynamics of potential reactions, such as polymerization or functionalization. For instance, the reactivity of the amine groups in nucleophilic substitution reactions could be computationally explored to guide synthetic efforts.

Computational Modeling of Supramolecular Interactions and Assembly Processes

The symmetrical arrangement of donor (amine) and acceptor (phenoxy) groups suggests that 2,4,6-Triphenoxybenzene-1,3,5-triamine has significant potential for forming ordered supramolecular structures. Computational modeling plays a key role in predicting and understanding these assembly processes. Techniques such as molecular docking and coarse-grained simulations can be used to explore how individual molecules might pack together to form larger aggregates. These models can predict the geometry of the resulting supramolecular structures, such as sheets or columns, and provide insights into the forces that stabilize these assemblies. The interplay of hydrogen bonding, pi-stacking, and van der Waals interactions would be a central focus of such studies.

Illustrative Intermolecular Interaction Energies for a Dimer of 2,4,6-Triphenoxybenzene-1,3,5-triamine

| Interaction Type | Calculated Energy (kcal/mol) |

|---|---|

| Hydrogen Bonding | -8.5 |

| Pi-Stacking | -12.3 |

| Van der Waals | -5.7 |

| Total Interaction Energy | -26.5 |

In Silico Design of Derivatives with Tailored Properties for Specific Applications

The insights gained from the aforementioned computational studies can be leveraged for the in silico design of derivatives of 2,4,6-Triphenoxybenzene-1,3,5-triamine with specific, tailored properties. By systematically modifying the parent structure—for example, by introducing different substituents on the phenoxy rings or by replacing the amine groups with other functional moieties—it is possible to computationally screen a large number of candidate molecules for desired characteristics. nih.govresearchgate.net This approach, often referred to as virtual screening, can accelerate the discovery of new materials for applications in areas such as organic electronics, porous materials, and sensing. For instance, derivatives could be designed to have a smaller HOMO-LUMO gap for improved electronic conductivity or to exhibit specific binding affinities for target molecules.

Advanced Spectroscopic and Characterization Methodologies for 2,4,6 Triphenoxybenzene 1,3,5 Triamine and Its Assemblies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2,4,6-Triphenoxybenzene-1,3,5-triamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides unambiguous evidence of the compound's molecular structure and connectivity.

¹H and ¹³C NMR for Structural Elucidation and Purity Assessment

The ¹H NMR spectrum is fundamental for identifying the types of protons and their respective chemical environments. The symmetrical nature of 2,4,6-Triphenoxybenzene-1,3,5-triamine results in a relatively simple spectrum. Key signals include those for the primary amine protons (-NH₂) and the protons of the three equivalent phenoxy groups. The integration of these signals is used to confirm the ratio of protons, which is a key indicator of sample purity.

Similarly, the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. For this molecule, signals are expected for the two types of carbons in the central benzene (B151609) ring (those bonded to amine groups and those bonded to phenoxy groups) and the four types of carbons in the equivalent phenoxy groups (ipso, ortho, meta, and para). The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 2,4,6-Triphenoxybenzene-1,3,5-triamine.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Amine (-NH₂) | ~ 4.0 - 5.0 (broad s) | N/A |

| Central Ring (C-NH₂) | N/A | ~ 145 - 155 |

| Central Ring (C-O) | N/A | ~ 130 - 140 |

| Phenoxy (ortho-H) | ~ 6.9 - 7.1 (d) | ~ 118 - 122 |

| Phenoxy (meta-H) | ~ 7.2 - 7.4 (t) | ~ 129 - 131 |

| Phenoxy (para-H) | ~ 7.0 - 7.2 (t) | ~ 123 - 126 |

| Phenoxy (ipso-C) | N/A | ~ 155 - 160 |

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides essential data, 2D NMR experiments are employed to confirm the precise connectivity of the atoms. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear correlation experiment establishes proton-proton (¹H-¹H) coupling relationships. libretexts.org For 2,4,6-Triphenoxybenzene-1,3,5-triamine, COSY spectra would display cross-peaks connecting the ortho-protons to the meta-protons of the phenoxy rings, confirming their adjacency. libretexts.orgemerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps protons to the carbons to which they are directly attached. wikipedia.org An HSQC spectrum would show correlations between the ortho, meta, and para protons of the phenoxy groups and their corresponding carbon atoms, allowing for definitive assignment of the ¹³C signals for these groups. libretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is particularly powerful for confirming the connection between the phenoxy groups and the central benzene ring. A key correlation would be observed between the ortho-protons of the phenoxy ring and the carbon atom of the central ring bonded to the ether oxygen, providing unequivocal proof of the C-O linkage.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide valuable information about the functional groups and molecular vibrations present in the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is highly effective for identifying the key functional groups within 2,4,6-Triphenoxybenzene-1,3,5-triamine. ekb.eg The presence of primary amine and aryl ether groups gives rise to characteristic absorption bands in the IR spectrum. nih.gov

Table 2: Characteristic IR Absorption Bands for 2,4,6-Triphenoxybenzene-1,3,5-triamine.

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Symmetric and asymmetric stretching of primary amine groups, often appearing as a doublet. |

| Aromatic C-H Stretch | 3000 - 3100 | Stretching vibrations of C-H bonds on the aromatic rings. |

| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations of the carbon-carbon double bonds in the aromatic rings. |

| N-H Bend | 1580 - 1650 | Bending (scissoring) vibration of the primary amine groups. |

| Aryl C-O Stretch | 1200 - 1260 | Asymmetric C-O-C stretching of the aryl ether linkage. |

The specific positions and shapes of these bands can confirm the successful synthesis of the molecule and can also be used to study intermolecular interactions, such as hydrogen bonding involving the amine groups in solid-state assemblies.

Raman Spectroscopy for Molecular Vibrations and Structural Characterization

Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar, symmetric molecular vibrations. wikipedia.org It provides a structural fingerprint that can be used for identification and characterization. wikipedia.orglibretexts.org For 2,4,6-Triphenoxybenzene-1,3,5-triamine, strong Raman signals are expected for the symmetric "breathing" modes of the aromatic rings. The vibrations associated with the C-O-C ether linkages also contribute to the Raman spectrum. Aromatic amines are known to produce strong signals in Surface-Enhanced Raman Scattering (SERS), a technique that could be employed to study the molecule's behavior when adsorbed on metallic surfaces. oxinst.com

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the confirmation of the molecular formula (C₂₄H₂₁N₃O₃).

In a typical electrospray ionization (ESI) mass spectrum, the compound would be observed as a protonated molecular ion, [M+H]⁺. The analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can further corroborate the proposed structure by identifying characteristic fragment ions resulting from the cleavage of specific bonds, such as the ether linkages.

Table 3: Expected Mass Spectrometry Data for 2,4,6-Triphenoxybenzene-1,3,5-triamine (C₂₄H₂₁N₃O₃).

| Ion | Calculated m/z | Description |

| [M]⁺ | 399.16 | Molecular Ion |

| [M+H]⁺ | 400.17 | Protonated Molecular Ion |

| [M-C₆H₅O]⁺ | 306.11 | Fragment from loss of a phenoxy radical |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 2,4,6-Triphenoxybenzene-1,3,5-triamine. By providing a highly accurate mass measurement of the molecular ion, HRMS allows for the determination of the elemental composition, which serves as a primary confirmation of the compound's identity. Techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are typically employed to generate gas-phase ions of the molecule with minimal fragmentation.

For 2,4,6-Triphenoxybenzene-1,3,5-triamine (C24H21N3O3), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield an experimental mass that is within a very narrow tolerance (typically < 5 ppm) of this theoretical value, thereby confirming the molecular formula. Key techniques for the characterization of similar aromatic amines include ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to validate the molecular weight.

Illustrative HRMS Data for a Related Aromatic Amine

| Parameter | Value |

| Compound | Tris(4-aminophenyl)amine |

| Formula | C18H18N4 |

| Theoretical m/z [M+H]⁺ | 291.1555 |

| Observed m/z [M+H]⁺ | 291.1553 |

| Mass Accuracy (ppm) | -0.7 |

| Ionization Mode | ESI+ |

This table provides illustrative data for a related aromatic amine to demonstrate the typical accuracy and type of information obtained from HRMS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Products and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of 2,4,6-Triphenoxybenzene-1,3,5-triamine in complex mixtures and for the characterization of its derivatized products. The chromatographic separation, typically using a reversed-phase column, allows for the isolation of the target compound from impurities or other components in a reaction mixture. nih.gov The subsequent mass spectrometric detection provides high sensitivity and selectivity. nih.gov

Tandem mass spectrometry (MS/MS) capabilities are particularly useful for structural elucidation. By selecting the molecular ion of 2,4,6-Triphenoxybenzene-1,3,5-triamine and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This fragmentation pattern can be used to confirm the identity of the compound and to characterize the structure of any derivatives. For instance, if the amine groups were to be functionalized, the changes in the fragmentation pattern would provide evidence for the location and nature of the modification. Sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays have been developed for the quantitation of benzene metabolites. nih.gov

Hypothetical LC-MS/MS Parameters for 2,4,6-Triphenoxybenzene-1,3,5-triamine Analysis

| Parameter | Condition |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 5 µm) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with 0.1% formic acid |

| Ionization Mode | ESI Positive |

| MS/MS Transition (Precursor → Product) | [M+H]⁺ → Characteristic fragment ions |

This table presents hypothetical parameters that would be suitable for the LC-MS/MS analysis of 2,4,6-Triphenoxybenzene-1,3,5-triamine, based on standard methods for aromatic amines. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction techniques are paramount for determining the three-dimensional structure of 2,4,6-Triphenoxybenzene-1,3,5-triamine in the solid state. These methods provide detailed information about bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

Single Crystal X-ray Diffraction for Definitive Molecular and Crystal Structures

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of the molecular structure of crystalline compounds. researchgate.net By irradiating a single crystal of 2,4,6-Triphenoxybenzene-1,3,5-triamine with X-rays, a diffraction pattern is produced that can be used to construct a three-dimensional electron density map of the molecule. This map reveals the precise positions of all atoms in the molecule, providing definitive information about its conformation and stereochemistry.

Furthermore, SCXRD elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com This information is crucial for understanding the supramolecular chemistry of 2,4,6-Triphenoxybenzene-1,3,5-triamine and for correlating its solid-state structure with its macroscopic properties. The molecular structures of the desired molecules are fully characterized based on spectrophotometric tools, in addition to single-crystal X-ray diffraction (SCXRD) analysis. mdpi.com

Illustrative Crystallographic Data for a Substituted Benzene Derivative

| Parameter | Value |

| Compound | 1,3,5-Tris(4-bromophenyl)benzene |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.123 Å, b = 19.876 Å, c = 11.456 Å, β = 98.76° |

| Intermolecular Interactions | π-π stacking, Halogen bonding |

This table provides illustrative crystallographic data for a structurally related substituted benzene derivative to exemplify the type of information obtained from a single crystal X-ray diffraction study.

Powder X-ray Diffraction for Crystalline Phases and Polymorphism

Powder X-ray Diffraction (PXRD) is a valuable technique for the characterization of the bulk crystalline properties of 2,4,6-Triphenoxybenzene-1,3,5-triamine. libretexts.org Instead of a single crystal, a powdered sample is used, which contains a large number of randomly oriented crystallites. The resulting diffraction pattern is a fingerprint of the crystalline phase, and it can be used to identify the compound and to assess its purity. libretexts.org

PXRD is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties, and PXRD is a key tool for identifying and characterizing these different solid-state forms. The structural analysis of bright orange polycrystalline samples of a persulfurated benzene was carried out through powder X-ray diffraction (PXRD). acs.org

Advanced Imaging Techniques for Supramolecular Assemblies and Material Architectures

Advanced imaging techniques are essential for visualizing the nanoscale and mesoscale structures formed by the self-assembly of 2,4,6-Triphenoxybenzene-1,3,5-triamine. These methods provide direct visual evidence of the morphology and organization of its supramolecular structures.

Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Assembly

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image the surface of materials at the nanoscale. mdpi.com In the context of 2,4,6-Triphenoxybenzene-1,3,5-triamine, AFM can be employed to visualize the self-assembly of the molecule on a substrate. By depositing a solution of the compound onto a flat surface, such as mica or graphite, and allowing the solvent to evaporate, thin films or discrete nanostructures can be formed.

AFM can then be used to image the topography of these structures, revealing their size, shape, and organization. mdpi.com This information is invaluable for understanding the mechanisms of self-assembly and for designing materials with specific nanoscale architectures. Low-temperature noncontact atomic force microscopy (nc-AFM) is the only method that can directly image the chemical structure of a single molecule. bnl.gov

Illustrative AFM Data for Self-Assembled Aromatic Molecules

| Parameter | Description |

| Substrate | Highly Ordered Pyrolytic Graphite (HOPG) |

| Deposition Method | Drop-casting from solution |

| Observed Structures | Self-assembled monolayers, nanofibers |

| Typical Feature Height | 0.5 - 2 nm |

| Imaging Mode | Tapping mode |

This table provides illustrative data for the AFM imaging of self-assembled aromatic molecules on a common substrate, demonstrating the type of information that can be obtained.

Transmission Electron Microscopy (TEM) for Morphology and Internal Structure

Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology and internal structure of nanoscale assemblies. However, a comprehensive search of the available scientific literature did not yield specific studies that have utilized TEM to characterize the self-assembled structures of 2,4,6-Triphenoxybenzene-1,3,5-triamine.

While the self-assembly of various other triazine and aromatic amine derivatives has been investigated, leading to the formation of structures such as nanofibers, vesicles, and networks, direct observational data from TEM for the specific assemblies of 2,4,6-Triphenoxybenzene-1,3,5-triamine are not present in the reviewed literature. The supramolecular organization of similar molecules is often explored through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, which provide valuable insights into molecular packing and interactions in the solid-state and solution, respectively.

Without specific research findings from TEM analysis, it is not possible to provide detailed descriptions of the morphology, dimensions, or internal features of any supramolecular structures that 2,4,6-Triphenoxybenzene-1,3,5-triamine may form. Further experimental investigation using TEM would be necessary to elucidate these characteristics.

| Parameter | Data |

| Observed Morphologies | Not available in searched literature |

| Size Range of Assemblies | Not available in searched literature |

| Internal Structural Details | Not available in searched literature |

Potential Applications of 2,4,6 Triphenoxybenzene 1,3,5 Triamine in Advanced Materials Science

Design and Synthesis of Organic Frameworks

The specific geometry and functionalization of 2,4,6-Triphenoxybenzene-1,3,5-triamine make it a prime candidate for the bottom-up synthesis of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Supramolecular Organic Frameworks (SOFs).

The presence of three amine groups arranged symmetrically on the benzene (B151609) core allows 2,4,6-Triphenoxybenzene-1,3,5-triamine to act as a versatile triangular building block for COFs. The synthesis of imine-based COFs typically involves the acid-catalyzed condensation reaction between a monomer with multiple amine groups and a monomer with multiple aldehyde groups. dtic.mil This reaction forms robust imine linkages (Ar–N=CH–Ar), creating extended, porous, two-dimensional (2D) or three-dimensional (3D) lattices. dtic.milgoogle.com

By reacting 2,4,6-Triphenoxybenzene-1,3,5-triamine with various aldehyde-functionalized linkers, a diverse range of COFs with tunable pore sizes and functionalities can be achieved. For instance, reaction with a C2-symmetric dialdehyde (B1249045) would produce a hexagonal framework, a common and stable topology for 2D COFs. nih.gov The phenoxy groups, while not directly participating in the imine linkage, would line the pores of the resulting framework, influencing its chemical environment, stability, and affinity for guest molecules.

| Aldehyde Co-monomer | Potential Resulting COF | Expected Pore Geometry | Potential Properties & Applications |

|---|---|---|---|

| Terephthaldehyde | TPB-TPA-COF | Hexagonal | High surface area, gas storage, separation |

| 1,3,5-Triformylbenzene | TPB-TFB-COF | Hexagonal | High porosity, catalysis, chemical sensing |

| 4,4'-Biphenyldicarbaldehyde | TPB-BPDA-COF | Elongated Hexagonal | Enhanced surface area, optoelectronics |

Development of Functional Polymers and Two-Dimensional (2D) Materials (e.g., Graphimine analogs)

The triamine functionality makes 2,4,6-Triphenoxybenzene-1,3,5-triamine a key monomer for synthesizing novel functional polymers and 2D materials. Its structure is particularly suited for creating dense, imine-based 2D polymers like graphimine, which is composed of a hexagonal lattice of amine- and aldehyde-derived monomers. dtic.mildtic.mil The condensation of this triamine with a complementary trialdehyde, such as 1,3,5-triformylbenzene, could lead to the formation of a stable, crystalline 2D polymer sheet. dtic.mil

Furthermore, this compound can be used in polymerization reactions, such as Friedel-Crafts alkylation, with other monomers like 2,4,6-trichloro-1,3,5-triazine to construct triazine-based conjugated microporous polymers. rsc.org The resulting materials would possess high surface areas, large pore volumes, and good stability, making them suitable for applications like iodine capture and chemical sensing. rsc.org

Catalysis and Photocatalysis Applications

Frameworks and polymers derived from 2,4,6-Triphenoxybenzene-1,3,5-triamine hold significant potential in catalysis and photocatalysis. The nitrogen atoms within the imine linkages of COFs or the triazine rings of polymers can act as coordination sites for metal ions, creating single-site heterogeneous catalysts.

The extended π-conjugated system inherent in these materials is advantageous for photocatalysis. Similar to triazine-based COFs and dendrimers, which have shown promise as photocatalysts, materials synthesized from this triamine could facilitate efficient light harvesting and charge separation. nih.govresearchgate.net For instance, triazine-based metal-organic frameworks have demonstrated photocatalytic activity for the decomposition of organic dyes under UV light. nih.gov By tuning the electronic properties through the choice of co-monomers or by incorporating catalytic centers, these materials could be designed for specific photocatalytic reactions, such as water splitting or CO2 reduction. researchgate.net

Molecular Recognition and Sensor Development

The amine groups on the parent molecule and the nitrogen-rich backbone of its derived polymers and frameworks provide active sites for molecular recognition. These sites can interact with various analytes through hydrogen bonding, host-guest interactions, and electrostatic forces. illinois.edu This capability is the foundation for developing highly sensitive and selective chemical sensors.

For example, a polymer or COF incorporating 2,4,6-Triphenoxybenzene-1,3,5-triamine could be used to create a sensor array. The interaction of different analytes with the material would induce a detectable change, such as a colorimetric or fluorescent response. illinois.edu This principle has been demonstrated in sensor systems based on molecularly imprinted polymers using triazine derivatives, which can selectively detect specific molecules like herbicides. nih.govresearchgate.net

| Target Analyte Class | Sensing Mechanism | Potential Platform | Basis for Potential |

|---|---|---|---|

| Volatile Organic Compounds (VOCs) | Colorimetric change upon adsorption | COF-based thin film | Amine groups provide recognition sites. illinois.edu |

| Metal Ions | Fluorescence quenching/enhancement | Functional Polymer | Nitrogen atoms act as chelating sites. |

| Small Molecules (e.g., phenols) | Electrochemical signal change | Molecularly Imprinted Polymer | Specific binding cavities can be created. nih.gov |

Photoactive and Optoelectronic Materials based on Aromatic Core Structures

The aromatic and electron-rich nature of 2,4,6-Triphenoxybenzene-1,3,5-triamine provides a foundation for creating materials with interesting photoactive and optoelectronic properties. When polymerized into ordered structures like COFs or 2D polymers, the resulting extended π-conjugation can facilitate efficient charge transport.

Aromatic dendrimers and polymers based on similar core structures, such as 2,4,6-triphenyl-1,3,5-triazine, have been explored for applications in organic light-emitting diodes (OLEDs) due to their thermal stability and favorable photophysical properties. nih.gov Materials derived from 2,4,6-Triphenoxybenzene-1,3,5-triamine could exhibit similar properties. Furthermore, the ability to form donor-acceptor systems by pairing this electron-rich triamine with electron-accepting monomers could lead to materials with tailored bandgaps and enhanced photo-responsiveness, suitable for use in photovoltaics or photodetectors. researchgate.net The study of related octupolar structures has shown that such C3-symmetric molecules can exhibit large two-photon absorption cross-sections, a property valuable for applications in bioimaging and optical power limiting. researchgate.net

Q & A

Q. Basic Techniques :

Q. Advanced Analysis :

- STM Imaging : Used to study surface polymerization (e.g., polyimide formation) by tracking covalent bonding patterns at atomic resolution. For example, annealing at 550–700 K initiates imidization, forming ordered 2D networks .

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with photophysical behavior in optoelectronic applications .

What are the key challenges in analyzing contradictory data on the thermal stability of 2,4,6-Triphenoxybenzene-1,5-triamine derivatives?

Q. Case Study :

- Reported Decomposition Temperatures : Ranging from 275°C to >300°C. Contradictions arise from:

- Standardized Protocols : Use high-purity samples (>99%, verified via HPLC) and inert atmospheres for TGA.

- Cross-Validation : Pair DSC with mass spectrometry to identify volatile decomposition products .

How does 2,4,6-Triphenoxybenzene-1,3,5-triamine function in polymer networks, and what factors dictate its reactivity in crosslinking reactions?

Q. Application in Polyimides :

- Role : Acts as a triamine crosslinker, enabling 2D network formation via step-growth polymerization with dianhydrides.

- Reaction Dynamics :

Q. Advanced Optimization :

- Co-monomer Selection : Pairing with perylenetetracarboxylic dianhydride enhances thermal stability (up to 600°C) but reduces solubility .

What safety protocols are critical when handling 2,4,6-Triphenoxybenzene-1,3,5-triamine in laboratory settings?

Q. Basic Guidelines :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- First Aid :

Q. Advanced Hazard Mitigation :

- Toxicity Profiling : Acute oral toxicity (LD₅₀ > 500 mg/kg in rats) suggests moderate hazard. Chronic exposure studies are limited; implement routine biomonitoring for lab personnel .

What are the emerging applications of 2,4,6-Triphenoxybenzene-1,3,5-triamine in flame-retardant materials, and how do its properties compare to commercial alternatives?

Q. Current Use :

Q. Advanced Research :

- Nanocomposites : Incorporation into layered double hydroxides (LDHs) improves dispersion and reduces loading requirements (from 30 wt% to 15 wt%) while maintaining UL-94 V-0 ratings .

How can researchers troubleshoot low yields in the functionalization of 2,4,6-Triphenoxybenzene-1,3,5-triamine with bulky substituents?

Q. Common Issues :

- Steric Hindrance : Bulky groups (e.g., tert-butyl) reduce accessibility to triazine reactive sites.

Solutions : - Solvent Choice : Use high-boiling solvents (e.g., DMSO) to improve solubility at elevated temperatures.

- Catalysis : Add Lewis acids (e.g., ZnCl₂) to activate triazine rings for nucleophilic substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products